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Compound of Interest

Compound Name: cyclohex-2-ene-1-carbonitrile

Cat. No.: B079223 Get Quote

An In-depth Technical Guide to the Reactivity and Stability of Cyclohex-2-ene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract
Cyclohex-2-ene-1-carbonitrile is an unsaturated cyclic nitrile featuring a unique structural

arrangement that dictates its chemical behavior. As an allylic nitrile, its stability is influenced by

the electronic interplay between the alkene and the nitrile functionalities, while its reactivity is

characterized by transformations involving the carbon-carbon double bond, the nitrile group,

and the active allylic position. This document provides a comprehensive analysis of the

reactivity and stability of cyclohex-2-ene-1-carbonitrile, presenting quantitative data, detailed

experimental protocols, and visual diagrams of key chemical processes to serve as a technical

resource for professionals in research and drug development.

Chemical and Physical Properties
Cyclohex-2-ene-1-carbonitrile, with the CAS Registry Number 13048-17-4, is a cyclic organic

compound.[1] Its core structure consists of a six-membered carbon ring containing one double

bond, with a nitrile group attached to a carbon atom adjacent to the double bond (the allylic

position).

Table 1: Physical and Chemical Properties of Cyclohex-2-ene-1-carbonitrile
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Property Value Source(s)

Molecular Formula C₇H₉N [1][2][3]

Molecular Weight 107.15 g/mol [1][4]

Density 0.94 g/cm³ [2]

Boiling Point 200.9 °C at 760 mmHg [2]

Flash Point 65.8 °C [2]

CAS Number 13048-17-4 [1]

IUPAC Name cyclohex-2-ene-1-carbonitrile [4]

Stability
The stability of cyclohex-2-ene-1-carbonitrile is primarily governed by the allylic nature of the

nitrile group and its potential for isomerization.

Allylic Stabilization
The carbon atom bearing the nitrile group is in an allylic position relative to the carbon-carbon

double bond. This arrangement is crucial for the stability of reactive intermediates. For

instance, the formation of a radical at this position is stabilized by resonance, as the unpaired

electron can be delocalized over the π-system of the adjacent double bond.[5][6] This

resonance stabilization is a key factor that lowers the bond dissociation energy of the allylic C-

H bond, making this position a preferential site for radical-mediated reactions.

Isomerization to a Conjugated System
A significant aspect of the stability of cyclohex-2-ene-1-carbonitrile is its tendency to

isomerize to its more stable conjugated isomer, cyclohex-1-ene-1-carbonitrile (CAS 1855-63-6).

In the conjugated form, the π-system of the double bond extends to the electron-withdrawing

nitrile group, resulting in a thermodynamically more favorable electronic arrangement. This

isomerization can be catalyzed by both bases and acids.[7] The base-catalyzed mechanism

involves the deprotonation of the allylic carbon, which is acidic due to the inductive effect of the

nitrile group, to form a resonance-stabilized carbanion. Subsequent protonation at the alternate

position of the delocalized anion yields the conjugated product.
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Isomerization of Cyclohex-2-ene-1-carbonitrile
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Caption: Base-catalyzed isomerization to the conjugated system.
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Reactivity
The reactivity of cyclohex-2-ene-1-carbonitrile can be analyzed by considering its three

primary functional components: the alkene, the nitrile group, and the allylic carbon.

Reactions of the Alkene
The carbon-carbon double bond can undergo various addition reactions typical of alkenes,

such as hydrogenation, halogenation, and hydrohalogenation.[8] However, the proximity of the

allylic nitrile may sterically hinder or electronically influence these reactions.

A notable reaction is photocycloaddition. Related α,β-unsaturated nitriles are known to

participate in [2+2] photocycloaddition reactions.[9][10] For example, the photocycloaddition of

cyclohex-2-enones with acrylonitrile yields bicyclo[4.2.0]octane derivatives.[9] This suggests

that cyclohex-2-ene-1-carbonitrile could act as a reactant in similar photochemical

transformations to construct four-membered rings, a valuable motif in organic synthesis.[11]

Reactions of the Nitrile Group
The nitrile group (-C≡N) is a versatile functional group that can be transformed into other

important functionalities.

Hydrolysis: The most common reaction of nitriles is hydrolysis to form carboxylic acids. This

can be achieved under either acidic or basic conditions, typically requiring heating.[12] Mild

hydrolysis methods can be employed for sensitive substrates.[13] Alkaline hydrolysis first

yields a carboxylate salt, which must then be acidified to produce the free carboxylic acid.

[12]
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Caption: Reaction pathway for the hydrolysis of the nitrile group.
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Reduction: The nitrile group can be reduced to a primary amine (cyclohex-2-en-1-

ylmethanamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or

through catalytic hydrogenation.

Reactions at the Allylic Position
The hydrogen atom at the C1 position is allylic and is activated by both the adjacent double

bond and the electron-withdrawing nitrile group. This makes it susceptible to deprotonation by a

strong base, leading to the formation of a resonance-stabilized anion. This anion can then act

as a nucleophile in alkylation and other reactions, allowing for the introduction of substituents at

the C1 position.

Experimental Protocols
Synthesis of Cyclohex-2-ene-1-carbonitrile
A common route to this compound is via the nucleophilic substitution of a suitable leaving

group at the allylic position of a cyclohexene ring with a cyanide salt.[2]

Reaction: Allylic substitution of 3-bromocyclohexene with potassium cyanide.

Procedure:

Dissolve 3-bromocyclohexene in a polar aprotic solvent such as dimethylformamide

(DMF).

Add a stoichiometric equivalent of potassium cyanide (KCN) to the solution.

Heat the mixture under an inert atmosphere (e.g., nitrogen) to facilitate the Sₙ2 reaction.

The reaction temperature and time should be optimized based on monitoring by TLC or

GC.

After the reaction is complete, cool the mixture and pour it into water.

Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography to yield pure

cyclohex-2-ene-1-carbonitrile.

Starting Materials
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Reaction Monitoring
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Aqueous Workup
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Click to download full resolution via product page

Caption: Experimental workflow for a typical synthesis.

Mild Hydrolysis of the Nitrile Group
For substrates that may be sensitive to harsh acidic or basic conditions, a milder hydrolysis

protocol can be employed.[13]

Reaction: Conversion of cyclohex-2-ene-1-carbonitrile to cyclohex-2-ene-1-carboxylic acid

using sodium peroxide.

Procedure:

In a round-bottom flask, mix cyclohex-2-ene-1-carbonitrile with distilled water (approx.

3.5 mL per mmol of nitrile).

Heat the mixture to 50°C with stirring.

Add sodium peroxide (Na₂O₂) in very small portions over an extended period. The reaction

is exothermic and will fizz; wait for the fizzing to subside before adding the next portion.

Continue the slow addition until the reaction is complete, which can be indicated by the

formation of a single homogeneous layer (the product carboxylic acid is more water-

miscible than the starting nitrile).

Extract the mixture with diethyl ether to remove any unreacted nitrile.

Slowly acidify the aqueous layer to pH 5 with concentrated HCl.

Extract the acidified solution with diethyl ether.

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter,

and evaporate the solvent to yield the carboxylic acid.

Relevance in Drug Development
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Nitrile-containing compounds are prevalent in pharmaceuticals due to the nitrile group's ability

to act as a bioisostere for other functional groups, its role as a key synthetic intermediate, and

its participation in metabolic pathways. The allylic nitrile structure, as seen in cyclohex-2-ene-
1-carbonitrile, presents specific metabolic possibilities. For example, simpler allylic nitriles

have been studied for their effects on redox balance and potential toxicity.[14] Understanding

the stability and reactivity of this scaffold is therefore crucial for designing new molecular

entities, predicting their metabolic fate, and assessing their toxicological profiles.

Conclusion
Cyclohex-2-ene-1-carbonitrile is a molecule with a rich and varied chemical profile. Its

stability is a dynamic characteristic, heavily influenced by its potential to isomerize to a more

stable conjugated system. Its reactivity is multifaceted, offering pathways for modification at the

double bond, the nitrile group, and the activated allylic carbon. This guide provides foundational

technical data and methodologies that can aid researchers and drug developers in harnessing

the synthetic potential of this compound and in understanding its behavior in chemical and

biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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